Entinostat - 209783-80-2

Entinostat

Catalog Number: EVT-287779
CAS Number: 209783-80-2
Molecular Formula: C21H20N4O3
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Entinostat is a member of the class of benzamides resulting from the formal condensation of the carboxy group of the pyridin-3-ylmethyl carbamate derivative of p-(aminomethyl)benzoic acid with one of the amino groups of benzene-1,2-diamine. It is an inhibitor of histone deacetylase isoform 1 (HDAC1) and isoform 3 (HDAC3). It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of pyridines, a carbamate ester, a substituted aniline, a primary amino compound and a member of benzamides. It is functionally related to a 1,2-phenylenediamine.
Entinostat is under investigation for the treatment and other of Volunteers, Breast Cancer, Human Volunteers, and Normal Volunteers. Entinostat has been investigated for the treatment of Non-Small Lung Cancer, Epigenetic Therapy.
Entinostat is a synthetic benzamide derivative with potential antineoplastic activity. Entinostat binds to and inhibits histone deacetylase, an enzyme that regulates chromatin structure and gene transcription. This agent appears to exert dose-dependent effects in human leukemia cells including cyclin-dependent kinase inhibitor 1A (p21/CIP1/WAF1)-dependent growth arrest and differentiation at low drug concentrations; a marked induction of reactive oxygen species (ROS); mitochondrial damage; caspase activation; and, at higher concentrations, apoptosis. In normal cells, cyclin-dependent kinase inhibitor 1A expression has been associated with cell-cycle exit and differentiation.
Overview

Entinostat is a synthetic benzamide derivative that functions as a histone deacetylase inhibitor. It selectively inhibits class I and IV histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound is currently under investigation in clinical trials for various malignancies, particularly hormone-resistant breast cancer. Despite its promising therapeutic potential, entinostat does not yet have regulatory approval for clinical use, although it has shown favorable results in several preclinical and clinical studies.

Source and Classification

Entinostat was developed as part of a class of compounds designed to modulate gene expression through epigenetic mechanisms. It is classified as a histone deacetylase inhibitor, specifically targeting class I (HDAC1, HDAC2, HDAC3) and class IV (HDAC11) isoforms. The compound is recognized for its ability to induce histone hyperacetylation, thereby promoting transcriptional activation of specific genes associated with cell cycle regulation, apoptosis, and differentiation .

Synthesis Analysis

Entinostat can be synthesized through various methods involving the formation of its core structure and subsequent modifications to enhance its pharmacological properties. One notable approach employs click chemistry, specifically copper(I)-catalyzed azide/alkyne cycloaddition. This method enables the rapid assembly of a library of entinostat-based compounds by incorporating different linkers and functional groups to optimize their biological activity.

The synthesis typically involves:

  1. Formation of Carbamate Groups: Propargyl alcohol is reacted with carbonyldiimidazole to generate imidazole-containing carbamates.
  2. Coupling Reactions: The carbamate intermediates are then coupled with amine derivatives using HATU (a coupling reagent) to yield protected entinostat analogues.
  3. Click Chemistry: Azide-functionalized carboxylic acids are introduced via click chemistry to create heterobifunctional molecules suitable for biological evaluation .
Molecular Structure Analysis

The molecular structure of entinostat consists of a benzamide core with a pyridine ring and a carbamate group. The chemical formula is C17_{17}H16_{16}N2_{2}O3_{3}, with a molecular weight of approximately 300.32 g/mol. The structural features include:

  • Benzamide Backbone: Critical for HDAC inhibition.
  • Pyridine Ring: Enhances binding affinity towards the target enzymes.
  • Carbamate Group: Essential for the compound's biological activity and stability .
Chemical Reactions Analysis

Entinostat undergoes several chemical reactions that facilitate its mechanism of action:

  1. Hydrolysis: In biological systems, the carbamate group can hydrolyze to release the active form of the drug.
  2. Binding Interactions: The compound binds to the active sites of histone deacetylases through non-covalent interactions, including hydrogen bonds and hydrophobic interactions.
  3. Enzyme Inhibition: By binding to the enzyme's active site, entinostat prevents substrate access, effectively inhibiting deacetylation processes that lead to chromatin remodeling .
Mechanism of Action

Entinostat exerts its therapeutic effects primarily through the inhibition of histone deacetylases, leading to increased levels of acetylated histones. This process results in:

  • Transcriptional Activation: Upregulation of genes involved in cell cycle arrest and apoptosis.
  • Cell Cycle Regulation: Induction of cell cycle inhibitors and pro-apoptotic factors while downregulating oncogenes.
  • Differentiation Induction: Promoting differentiation in cancer cells, which can lead to reduced proliferation rates .

The pharmacodynamic effects include modulation of gene expression patterns associated with cancer progression and resistance mechanisms.

Physical and Chemical Properties Analysis

Entinostat has distinct physical and chemical properties that influence its pharmacokinetics:

Pharmacokinetic studies indicate that entinostat has a half-life suitable for once-weekly dosing regimens, making it convenient for patient compliance in clinical settings.

Applications

Entinostat is primarily being researched for its applications in oncology:

  1. Breast Cancer: It is undergoing evaluation in combination with aromatase inhibitors for hormone-resistant breast cancer patients.
  2. Other Malignancies: Clinical trials are exploring its efficacy in various solid tumors and hematologic cancers.
  3. Combination Therapies: There is ongoing research into combining entinostat with other therapeutic modalities such as immunotherapy and chemotherapy to enhance treatment outcomes .
Molecular Mechanisms of HDAC Inhibition by Entinostat

Isoform Selectivity and Structural Basis of Class I/IV HDAC Inhibition

Entinostat (MS-275) is a synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDAC1, HDAC2, HDAC3) and Class IV HDAC11, exhibiting minimal activity against Class II HDACs. Its selectivity arises from structural features enabling precise interactions with the catalytic pockets of target HDACs [1] [6] [9]:

  • Zinc-Binding Domain: Entinostat’s hydroxamate group chelates the catalytic zinc ion within HDACs, forming a coordination complex critical for enzymatic inhibition. This interaction is shared among zinc-dependent HDAC inhibitors but optimized for Class I specificity [6].
  • Hydrophobic Channel Binding: The benzamide linker region occupies the hydrophobic channel adjacent to the catalytic site. Conformational differences in this channel between HDAC isoforms dictate selectivity. For example, HDAC3 contains Asp92 (versus Asp99 in HDAC1), creating steric constraints that reduce entinostat’s binding affinity relative to HDAC1 [9].
  • Surface Recognition Cap: Entinostat’s pyridyl-containing cap group engages surface residues at the active site entrance. Modifications here alter selectivity; bulkier caps enhance HDAC3 inhibition but reduce HDAC1 affinity [6] [9].

Table 1: Selectivity Profile of Entinostat Against HDAC Isoforms

HDAC ClassIsoformRelative InhibitionIC₅₀ (μM)
Class IHDAC1High0.11–0.30
HDAC2Moderate0.50–2.10
HDAC3Low1.50–4.30
HDAC8Negligible>30
Class IVHDAC11Low~5.0
Class IIHDAC4/6/7None>100

Biochemical assays confirm entinostat’s nanomolar potency against HDAC1, positioning it as one of the most HDAC1-selective inhibitors clinically investigated [1] [6]. This selectivity minimizes off-target effects and distinguishes it from pan-HDAC inhibitors like vorinostat.

Transcriptional Reprogramming via Histone Hyperacetylation

By inhibiting Class I HDACs, entinostat induces hyperacetylation of histone H3 and H4 tails, relaxing chromatin structure and reactivating silenced genes:

  • Chromatin Remodeling: Entinostat treatment increases acetylation at H3K27 and H4K16 by 3–5-fold in lymphoma and breast cancer models. These marks correlate with accessible promoters of tumor suppressors (e.g., CDKN1A/p21) and apoptosis inducers [1] [5] [10].
  • HIV Latency Reversal: In HIV-infected T-cells, entinostat displaces HDAC1/HDAC2 from the viral long-terminal repeat (LTR) promoter via chromatin immunoprecipitation (ChIP) assays. This removes transcriptional repression, facilitating viral reactivation – a critical "shock" mechanism in cure strategies [1].
  • Transgene Activation: Entinostat enhances plasmid-derived transgene expression by 25-fold in cancer cells. Quantitative PCR confirms nuclear plasmid accumulation, indicating histone decondensation amplifies exogenous DNA accessibility [3].

Table 2: Functional Consequences of Histone Hyperacetylation by Entinostat

Biological ContextKey Acetylation MarksTranscriptional OutcomesFunctional Impact
Breast Cancer↑H3K27ac, ↑H4K16acCDKN1A/p21 activationCell cycle arrest
HIV Latency↑H3ac at LTR promoterViral gene reactivation"Shock" for clearance
Non-Viral Gene Therapy↑H3K9ac, ↑H4K12acTransgene (luciferase) upregulationEnhanced protein expression

Non-Histone Protein Targets and Post-Translational Modulation

Beyond histones, entinostat acetylates transcription factors and signaling proteins, expanding its mechanistic repertoire:

  • Apoptosis Regulation: In B-cell lymphoma, entinostat downregulates Bcl-XL (BCL2L1) by 60–80% and cleaves caspase-3/7, directly triggering mitochondrial apoptosis. Caspase inhibition experiments confirm this pathway is indispensable for cell death in primary lymphoma cells [5].
  • Cell Cycle Control: Entinostat induces p21 (CDKN1A) by stabilizing acetylated p53 and SP1 transcription factors. This enforces G1/S arrest across breast cancer and lymphoma models, independent of histone effects [5] [10].
  • Immunomodulation: Acetylation of NF-κB p65 subunit by entinostat enhances its nuclear translocation and DNA binding. In macrophages, this increases anti-inflammatory IL-10 but inconsistently modulates TNFα, indicating context-dependent outcomes [6] [9].
  • Differentiation & Adhesion: Entinostat upregulates CD20 and ICAM-1 in lymphoma cells via STAT acetylation, sensitizing tumors to rituximab-mediated cytotoxicity. This underlies observed in vivo synergy in xenograft models [5].

Table 3: Key Non-Histone Targets of Entinostat

Target ProteinModificationFunctional ConsequenceDisease Context
Bcl-XLTranscriptional repressionApoptosis inductionB-cell lymphoma
p53/SP1Stabilizationp21-mediated cell cycle arrestBreast cancer, lymphoma
NF-κB p65Acetylation (K310)↑IL-10 transcription; variable TNFα effectsInflammation, cancer
STAT3Acetylation↑CD20/ICAM-1 expressionLymphoma immunotherapy
TwistAcetylationEpithelial-mesenchymal transition (EMT) suppressionMetastatic breast cancer

Epigenetic Synergy with DNA Methylation Modifiers

Entinostat synergizes with DNA methyltransferase (DNMT) inhibitors, leveraging complementary epigenetic mechanisms:

  • Co-Repressor Complex Disruption: DNMT inhibitors (e.g., 5-azacytidine) reduce DNA methylation at CpG islands, while entinostat prevents HDAC-mediated recruitment of methyl-binding proteins (e.g., MeCP2). This dual action reverses heterochromatinization more effectively than either agent alone [4] [7].
  • Gene Reactivation: In breast cancer, entinostat combined with DNMT inhibitors re-expresses hypermethylated tumor suppressors (e.g., ESR1, CDKN2A). RNA-seq reveals 2.5-fold greater reactivation of estrogen signaling genes versus single agents, restoring endocrine sensitivity [2] [10].
  • Clinical Validation: The phase II ENCORE301 trial demonstrated that entinostat + exemestane improved overall survival in advanced HR+ breast cancer. Mechanistically, entinostat blocked HDAC1/2-mediated repression of ESR1, synergizing with exemestane’s estrogen deprivation [2].

This synergy extends beyond oncology: In HIV latency models, entinostat coupled with the DNMT inhibitor decitabine maximized LTR-driven transcription, highlighting broad applicability in epigenetic therapy [1].

Properties

CAS Number

209783-80-2

Product Name

Entinostat

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

entinostat
MS 27-275
MS 275
MS-27-275
MS-275
N-(2-aminophenyl)-4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzamide
SNDX-275

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.